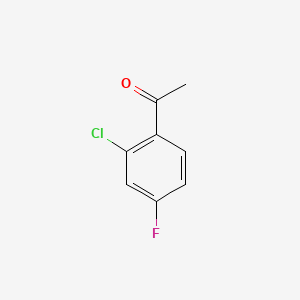

2'-Chloro-4'-fluoroacetophenone

描述

2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6) is a halogenated acetophenone derivative with the molecular formula C₈H₆ClFO (MW 172.58 g/mol). It is a clear liquid at room temperature, characterized by a boiling point of 110°C at 19 mmHg and a density of 1.30 g/cm³ (20°C) . Its IUPAC name is 1-(2-chloro-4-fluorophenyl)ethanone, and its structure features a chlorine atom at the 2-position and a fluorine atom at the 4-position of the benzene ring. This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in Claisen-Schmidt condensations to produce chalcones with antifungal activity .

属性

IUPAC Name |

1-(2-chloro-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEMGLVHVZRXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371411 | |

| Record name | 2'-CHLORO-4'-FLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-35-6 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-CHLORO-4'-FLUOROACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Traditional Friedel-Crafts Acylation Method

Reaction Mechanism and Conditions

The conventional synthesis involves Friedel-Crafts acylation, where fluorobenzene reacts with chloroacetyl chloride in the presence of anhydrous aluminum trichloride (AlCl₃). The reaction proceeds via electrophilic substitution, with AlCl₃ acting as a Lewis acid to activate the acyl chloride. Typical conditions include:

- Solvent : Excess fluorobenzene or dichloroethane.

- Temperature : -3°C to -1°C to mitigate side reactions.

- Reaction Time : 1–2 hours.

Post-reaction, concentrated hydrochloric acid is added to hydrolyze the AlCl₃ complex, yielding the target compound. However, this method generates significant acidic wastewater and aluminum-containing sludge, complicating waste management.

Ionic Liquid-Mediated Synthesis

Innovation in Catalysis

Recent patents (CN107141212B/A) introduced ionic liquids as dual solvents and catalysts, replacing AlCl₃. Specific ionic liquids, such as 1-ethyl-3-methylimidazolium chloride-aluminum chloride ([emim]Cl·xAlCl₃), enable efficient acylation under ambient conditions.

Reaction Parameters

- Temperature : 0–30°C (no external cooling/heating required).

- Molar Ratios :

- Reaction Time : 30–50 minutes at 25°C.

Workup and Isolation

Post-reaction, the mixture undergoes reduced-pressure distillation (130°C, 10 mmHg) to isolate 2'-chloro-4'-fluoroacetophenone with >95% fluorobenzene conversion. Residual ionic liquid is recycled, reducing material costs by ~40%.

Comparative Analysis of Synthesis Methods

| Parameter | Traditional Method | Ionic Liquid Method |

|---|---|---|

| Catalyst | AlCl₃ | [emim]Cl·AlCl₃ |

| Temperature | -3°C to -1°C | 0–30°C |

| Reaction Time | 1–2 hours | 30–50 minutes |

| Waste Generation | High (AlCl₃ sludge) | Low (recyclable catalyst) |

| Yield | 75–80% | 88–92% |

| Energy Consumption | High (cooling required) | Low (ambient conditions) |

Industrial-Scale Optimization

Process Intensification

Modern plants adopt continuous-flow reactors to enhance mixing and heat transfer, reducing reaction time to <20 minutes. Automated distillation systems achieve >99% purity, meeting pharmaceutical-grade standards.

化学反应分析

Types of Reactions: 2’-Chloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Condensation Reactions: It can condense with compounds like N-methyl-4-(methylthio)benzamidine to form imidazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.

Condensation Reactions: Often carried out in the presence of a base or acid catalyst at moderate temperatures.

Major Products:

Substitution Products: Various substituted acetophenones depending on the nucleophile used.

Condensation Products: Imidazole derivatives and other heterocyclic compounds.

科学研究应用

Pharmaceutical Development

Key Role as an Intermediate:

2'-Chloro-4'-fluoroacetophenone is primarily utilized as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a crucial role in the production of anti-inflammatory and analgesic drugs. For example, it is involved in synthesizing S-(phenacyl)glutathiones, which have shown potential therapeutic applications due to their inhibitory activity against enzymes involved in cholesterol biosynthesis .

Case Study: Synthesis of S-(Phenacyl)glutathiones

A study published in the Chemical & Pharmaceutical Bulletin documented the synthesis of various S-(phenacyl)glutathione derivatives from this compound. The derivatives exhibited significant inhibitory effects on cholesterol biosynthesis, indicating their potential as antihyperlipidemic agents.

Agricultural Chemicals

Formulation of Agrochemicals:

In agriculture, this compound is used in developing herbicides and pesticides. Its effectiveness in enhancing crop protection and yield is well-documented, making it a critical component in agrochemical formulations .

Material Science

Development of Specialty Polymers:

The compound is also employed in material science for producing specialty polymers and resins. These materials exhibit improved thermal and chemical resistance, making them suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Techniques:

this compound serves as a reagent in multiple analytical chemistry techniques. It aids in the detection and quantification of other chemical substances, enhancing the accuracy of analytical methods .

Research in Organic Synthesis

Building Block for New Reactions:

This compound acts as a valuable building block in organic synthesis, allowing researchers to explore new chemical reactions and pathways. Its unique reactivity profile facilitates the development of novel compounds with potential applications across various fields .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloroacetophenone | Chlorine at position 2 | Lacks fluorine; used as an intermediate |

| 4-Fluoroacetophenone | Fluorine at position 4 | No chlorine; different reactivity profile |

| 2-Bromo-4'-fluoroacetophenone | Bromine instead of chlorine | Increased reactivity due to bromine |

| 4-Chloro-2'-fluoroacetophenone | Chlorine at position 4 | Different substitution patterns |

作用机制

The mechanism of action of 2’-Chloro-4’-fluoroacetophenone involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the chlorine and fluorine substituents. This makes the carbonyl carbon more susceptible to nucleophilic attack, facilitating various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific derivatives formed from these reactions .

相似化合物的比较

Comparative Data Table

Key Observations

Positional Isomerism : Substituent positions significantly influence electronic properties and reactivity. For example, 3'-chloro-4'-fluoro derivatives are more reactive in Claisen-Schmidt condensations than 2'-chloro-4'-fluoro analogs due to steric and electronic effects .

Halogen Effects : Bromine-substituted derivatives exhibit higher toxicity and molecular weight, while methoxy groups enhance solubility .

Applications: Chloro-fluoroacetophenones are preferred in antifungal drug synthesis, whereas trifluoro derivatives are used in agrochemicals .

生物活性

2'-Chloro-4'-fluoroacetophenone (C₈H₆ClFO), a halogenated acetophenone derivative, has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chlorinated aromatic ring at the 2-position and a fluorinated moiety at the 4'-position relative to the acetophenone structure. It can exist as either a yellowish liquid or crystalline solid depending on purity and conditions. Its chemical structure is represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction between fluorobenzene and chloroacetyl chloride. The molar ratios and conditions are critical for achieving high yields. For example, a study reports that maintaining a fluorobenzene to chloroacetyl chloride ratio of approximately 1.01-1.03:1 allows for conversion rates exceeding 95% under controlled conditions .

Antihyperlipidemic Potential

Research indicates that derivatives of this compound, specifically S-(phenacyl)glutathiones synthesized from this compound, exhibit inhibitory activity against enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase and cholesterol acyltransferase. This suggests potential applications as antihyperlipidemic agents.

Synthesis and Evaluation of Derivatives

A significant study published in the Chemical & Pharmaceutical Bulletin evaluated several S-(phenacyl)glutathione derivatives derived from this compound. The findings highlighted their potential in reducing cholesterol levels through enzyme inhibition.

| Derivative | Enzyme Inhibition | Potential Application |

|---|---|---|

| S-(phenacyl)glutathione | HMG-CoA Reductase | Antihyperlipidemic |

| S-(phenacyl)glutathione | Cholesterol Acyltransferase | Antihyperlipidemic |

Bacterial Degradation Studies

Another area of research explored the degradation of ring-chlorinated acetophenones by bacteria. While specific inhibition rates for this compound were not determined, the study contributes to understanding its environmental impact and biodegradability .

常见问题

Q. What are the primary synthetic routes for 2'-Chloro-4'-fluoroacetophenone, and how can reaction yields be optimized?

The compound is commonly synthesized via Friedel-Crafts acylation. One method involves reacting 3,4-difluorochlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), achieving ~80% yield . To optimize yields:

- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 equiv.) improves electrophilic activation of acetyl chloride.

- Temperature control : Maintain 0–5°C during acetylation to minimize side reactions.

- Workup : Quench with ice-cold HCl to precipitate the product, followed by recrystallization in ethanol.

Alternative routes include halogen-exchange reactions on nitro- or methoxy-substituted precursors, but these often require harsher conditions (e.g., Pd-catalyzed cross-coupling) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., aromatic protons at δ 7.3–8.1 ppm; carbonyl carbon at δ 195–205 ppm).

- FT-IR : Identify the ketone group (C=O stretch at ~1680 cm⁻¹) and C-F/C-Cl bonds (1100–1200 cm⁻¹) .

- GC-MS : Verify purity (>98%) and molecular ion peaks (m/z 172.59 for [M]⁺) .

- Elemental analysis : Validate empirical formula (C₈H₅ClFO) .

Q. What are the key physical properties relevant to handling and storage?

- Melting point : 45–48°C (varies with purity; impurities lower mp) .

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (chloroform, dichloromethane) .

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ketone group .

Advanced Research Questions

Q. How can enantioselective reductions of this compound be optimized for chiral alcohol intermediates?

A recombinant whole-cell biocatalyst system (e.g., alcohol dehydrogenase + glucose dehydrogenase) enables enantioselective reduction to (R)-alcohols with >99% ee. Key parameters:

- Substrate loading : ≤0.5 M to avoid enzyme inhibition .

- Solvent : Pure aqueous media (pH 7.0–7.5) with glucose as a co-substrate for NADPH regeneration .

- Temperature : 25–30°C for optimal enzyme activity.

This method avoids racemization and simplifies downstream purification .

Q. How should researchers address contradictions in spectroscopic data across different synthesis batches?

Discrepancies in NMR/IR data often arise from:

- Residual solvents : Dry samples under high vacuum (0.1 mmHg) for 24 hours.

- Tautomerism : Check for enol-keto equilibria using D₂O exchange experiments.

- Isomeric impurities : Validate via HPLC (C18 column, acetonitrile/water gradient) .

Cross-reference with high-purity commercial standards (≥98%) to calibrate instruments .

Q. What strategies are effective for incorporating this compound into pharmaceutical intermediates?

The ketone group enables nucleophilic additions (e.g., Grignard reactions) or condensation with hydrazines for heterocycle synthesis. Examples:

Q. What safety protocols are essential for handling halogenated acetophenones?

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Waste disposal : Treat with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade halogenated byproducts .

Transport under UN 2811 (toxic solid, organic) with triple-packaging for air/sea freight .

Q. How can computational methods aid in predicting reactivity and stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。